molecular formula C7H17ClN2O B1522038 2-amino-N-tert-butylpropanamide hydrochloride CAS No. 1214031-03-4

2-amino-N-tert-butylpropanamide hydrochloride

Cat. No. B1522038
M. Wt: 180.67 g/mol
InChI Key: SNGPSZNTJXDBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-tert-butylpropanamide hydrochloride is a chemical compound used in various research . It has a molecular formula of C7H17ClN2O and a molecular weight of 180.67 g/mol.


Molecular Structure Analysis

The InChI code for 2-amino-N-tert-butylpropanamide hydrochloride is 1S/C7H16N2O.ClH/c1-5(8)6(10)9-7(2,3)4;/h5H,8H2,1-4H3,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Chemistry and Biochemistry in Industrial Applications

One significant application of similar compounds is found in industrial settings. For example, acrylamide, a compound related in terms of industrial relevance, is extensively studied for its applications and safety. Acrylamide is used worldwide to synthesize polyacrylamide, which has numerous applications such as in soil conditioning, wastewater treatment, and as a support for protein separation by electrophoresis. The comprehensive review by Friedman (2003) on acrylamide highlights the importance of understanding both the beneficial uses and potential health impacts of such chemicals in industrial applications Friedman, 2003.

Pharmacological Properties and Clinical Use

Metoclopramide, another chemically relevant compound, has been reviewed for its pharmacological properties and clinical use, particularly in gastro-intestinal diagnostics and treatment of various vomiting types. Although not directly related, the extensive study on metoclopramide provides an example of how detailed pharmacological research contributes to understanding and optimizing the use of compounds for specific clinical applications Pinder et al., 2012.

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), shows their widespread use in preventing oxidative reactions in products. The study by Liu & Mabury (2020) on the environmental occurrence, human exposure, and toxicity of SPAs, including their detection in various matrices and potential health impacts, underscores the importance of assessing environmental and health effects of widely used chemicals Liu & Mabury, 2020.

Application in Synthesis of N-heterocycles

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, as reviewed by Philip et al. (2020), showcases the application of specific chemical compounds in facilitating the synthesis of structurally diverse and therapeutically relevant compounds. This highlights the role of chemical research in expanding the toolkit for drug discovery and development Philip et al., 2020.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-amino-N-tert-butylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5(8)6(10)9-7(2,3)4;/h5H,8H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGPSZNTJXDBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-tert-butylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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